DL-Phenylalanine-3,3-d2

Beschreibung

The Unique Role of Deuterium (B1214612) in Mechanistic and Quantitative Biological Studies

Deuterium, the stable isotope of hydrogen, offers unique advantages in biomedical research. Its nucleus contains one proton and one neutron, nearly doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). unideb.hu This substantial mass difference leads to a significant "kinetic isotope effect" (KIE), where the breaking of a carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond. symeres.comnih.gov This effect is a powerful tool for elucidating reaction mechanisms and identifying rate-limiting steps in metabolic pathways. symeres.comnih.gov

Furthermore, the incorporation of deuterium into drug molecules can alter their metabolic profiles. symeres.comresearchgate.net By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic properties. symeres.com Deuterium-labeled compounds are also extensively used as internal standards in quantitative mass spectrometry, enabling precise and accurate measurements of endogenous molecules. acs.org In structural biology, deuterium labeling, particularly in combination with NMR spectroscopy, helps to simplify complex spectra and determine the three-dimensional structures of proteins. utoronto.ca

Significance of DL-Phenylalanine-3,3-d2 as a Deuterated Amino Acid Tracer

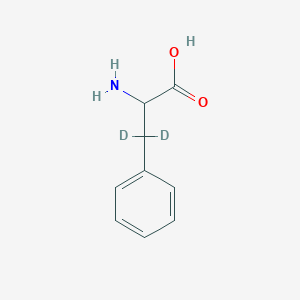

DL-Phenylalanine-3,3-d2 is a specific isotopically labeled version of the amino acid phenylalanine, where two hydrogen atoms on the third carbon of the propane (B168953) chain have been replaced with deuterium atoms. scbt.comsigmaaldrich.com This strategic placement of deuterium makes it a valuable tracer for studying various aspects of phenylalanine metabolism and its role in health and disease.

Phenylalanine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. It serves as a building block for proteins and is a precursor for the synthesis of tyrosine, another amino acid, and important neurotransmitters like dopamine. researchgate.net The use of deuterated phenylalanine tracers, such as DL-Phenylalanine-3,3-d2, has been instrumental in assessing the in vivo conversion of phenylalanine to tyrosine. nih.gov This is particularly relevant in the study of metabolic disorders like phenylketonuria (PKU), where this conversion is impaired. nih.govd-nb.info

Historical Context and Evolution of Deuterated Amino Acid Applications in Research

The use of deuterated amino acids in research dates back to the mid-20th century. As early as 1940, Moss and Schoenheimer utilized a deuterated tracer to demonstrate the metabolic link between phenylalanine and tyrosine. nih.gov Early work in the 1960s and 1970s focused on the synthesis of highly deuterated amino acids to study biosynthetic pathways and the effects of deuteration on protein structure and stability. pnas.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3,3-dideuterio-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-NCYHJHSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583946 | |

| Record name | (beta,beta-~2~H_2_)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96259-02-8 | |

| Record name | (beta,beta-~2~H_2_)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Purity Assessment for Dl Phenylalanine 3,3 D2

Chemo-Enzymatic Synthesis of Deuterated Phenylalanine Isotopologs

Chemo-enzymatic synthesis leverages the high selectivity of enzymes with the versatility of chemical reactions to create complex molecules like deuterated phenylalanine isotopologs. This powerful combination allows for the production of enantiomerically pure compounds with specific labeling patterns that are often difficult to achieve through purely chemical methods.

De Novo Synthetic Routes from Deuterated Precursors

De novo synthesis involves constructing the target molecule from simpler, deuterated starting materials. This bottom-up approach ensures that the deuterium (B1214612) labels are incorporated at specific, predetermined positions.

Several synthetic pathways for stereospecifically labeled phenylalanine begin with deuterated precursors. One notable route starts from 1-deuteriobenzaldehyde. arizona.edu This precursor can be used in two primary strategies: one involving the formation of an azlactone and another employing the enzyme liver alcohol dehydrogenase. arizona.edu Another established method involves the alkylation of acylaminomalonic esters followed by saponification and decarboxylation, where the isotope from the solvent is incorporated at the α-carbon position. arizona.edu

Alternatively, synthesis can commence from trans-cinnamic acid. Using cells of Clostridium kluyveri as a catalyst, trans-cinnamic acid can be converted into chiral (-)3-phenyl-[2,3-2H]propionic acid, which is then chemically transformed into a mixture of (2R)- and (2S)-phenyl[2,3-2H]-alanine. nih.gov The assessment of isotopic enrichment and structural integrity for these synthetic products is paramount and is typically achieved using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org These techniques confirm the position of the deuterium labels and quantify the isotopic purity, which often exceeds 98 atom % D in commercial products. sigmaaldrich.com

Enzyme-Mediated Hydrogen/Deuterium Exchange Processes

Enzyme-mediated hydrogen/deuterium (H/D) exchange processes are highly efficient methods for introducing deuterium directly into the phenylalanine molecule using D₂O as the deuterium source. These reactions capitalize on the ability of certain enzymes to reversibly abstract protons from the amino acid substrate. Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, for instance, can catalyze Cα-deprotonation, leading to the formation of Cα-deuterated amino acids when the reaction is performed in D₂O.

The following table summarizes results from a study on H/D exchange in phenylalanine using a Pd/C-Al catalytic system in D₂O, demonstrating targeted deuteration at the benzylic (C-3) position.

| Substrate | Product | Deuterium Exchange Yield (%) | Reference |

| Phenylalanine | 2,2-d₂-phenylalanine | 99 | nih.gov |

| Alanine | d-Alanine (α-position) | 60 | nih.gov |

| Histidine | d-Histidine (aromatic ring) | 99 | nih.gov |

Biocatalytic stereoinversion is a sophisticated technique used to convert one enantiomer into another, which can be coupled with deuteration to produce specific chiral isotopologs. This is particularly valuable for synthesizing D-amino acids, which are important building blocks for pharmaceuticals. A chemo-enzymatic strategy can be employed where a stereoselective amino acid oxidase is used in combination with a non-selective reducing agent to achieve stereoinversion.

A significant challenge in enzyme-mediated deuteration is achieving site-selectivity. icm.edu.pl A novel dual-protein catalysis system has been developed that offers remarkable control over the deuteration pattern of amino acids. This system involves an aminotransferase (DsaD) and a small partner protein (DsaE). When both proteins are present, they catalyze H/D exchange at both the Cα and Cβ positions of amino acids. However, in the absence of the partner protein DsaE, the aminotransferase DsaD exclusively catalyzes deuteration at the Cα-position. This binary control provides a powerful tool for producing specifically labeled amino acid isotopologs.

Controlling the specific site of deuteration is critical for many applications. Besides the dual-protein system mentioned above, other methods have been developed to direct the position of deuterium incorporation in phenylalanine.

The reverse reaction of phenylalanine ammonia (B1221849) lyase (PAL) can be used to achieve site-selective Cβ-deuteration. By catalyzing the addition of ammonia to trans-cinnamic acid in a D₂O medium, a deuterium atom is incorporated specifically at the C-3 (β) position. icm.edu.pl This method was used to synthesize [(3S)-2H]-L-Phe from (E)-cinnamic acid with a yield of 35.7%. icm.edu.pl

Chemical methods also offer control over deuteration patterns. For instance, a palladium-on-carbon (Pd/C) catalyst used with H₂ gas and D₂O can selectively deuterate the β-position (C-3) of phenylalanine derivatives without racemization. This selectivity is often temperature-dependent, allowing for further control over the labeling outcome.

Transition Metal-Catalyzed Deuteration Strategies for Aromatic Compounds

Transition metal catalysis provides a robust and efficient avenue for the deuteration of aromatic compounds, including the phenyl ring of phenylalanine. A facile method utilizing a Pd/C-H₂-D₂O system has been developed for the efficient deuteration of phenylalanine derivatives. This system allows for selective deuteration at the β-position at 110 °C with high deuterium efficiency and without causing racemization. At higher temperatures, deuteration at the α-position can also be achieved, although this may be accompanied by some degree of racemization.

Another effective system employs a combination of Pd/C and aluminum powder in D₂O. This Pd/C-Al-D₂O method facilitates selective H-D exchange and has been successfully applied to phenylalanine, achieving 99% deuterium exchange to yield 2,2-d₂-phenylalanine (another name for 3,3-d₂-phenylalanine). nih.gov The proposed mechanism involves the adsorption of both deuterium gas and the phenylalanine molecule onto the palladium surface, where the exchange takes place. nih.gov

Analytical Characterization of Isotopic Enrichment and Positional Purity of DL-Phenylalanine-3,3-d2

Mass Spectrometry (MS) for Overall Deuterium Content Determination

Mass spectrometry is a primary technique for determining the isotopic enrichment of a labeled compound. By comparing the mass spectrum of the deuterated compound to its unlabeled analogue, the degree of deuterium incorporation can be accurately quantified. For DL-Phenylalanine-3,3-d2, the molecular weight is expected to increase by two mass units compared to the unlabeled DL-Phenylalanine (C₉H₁₁NO₂), which has a molecular weight of approximately 165.19 g/mol . nist.gov

In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ions is measured. The mass spectrum will show a distribution of isotopic peaks. The relative intensities of the M+0 (unlabeled), M+1, and M+2 (dideuterated) peaks are used to calculate the percentage of deuterium incorporation. High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, further confirming the elemental composition and isotopic enrichment. rsc.org Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are often employed for the analysis of amino acids in complex mixtures. nih.govnih.gov

Table 1: Illustrative Mass Spectrometry Data for Isotopic Enrichment of DL-Phenylalanine-3,3-d2

This table presents hypothetical data for illustrative purposes.

| Species | Expected m/z (Monoisotopic) | Observed Relative Intensity (%) | Calculated Isotopic Purity |

|---|---|---|---|

| Unlabeled Phenylalanine (M+0) | 165.0790 | 1.5 | 98.2% D₂ |

| Phenylalanine-d₁ (M+1) | 166.0852 | 0.3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium Incorporation

While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the precise location of the deuterium atoms within the molecule. portlandpress.com Since deuterium (²H) has a different nuclear spin and resonance frequency from protium (B1232500) (¹H), their signals are observed in separate NMR experiments or are absent in standard ¹H NMR.

For DL-Phenylalanine-3,3-d2, the key indicator of successful site-specific labeling is the disappearance or significant attenuation of the proton signal corresponding to the hydrogens at the C-3 (or β) position in the ¹H NMR spectrum. reddit.com In unlabeled phenylalanine, the two protons on the β-carbon (the -CH₂- group adjacent to the chiral center) typically appear as a multiplet. In the successfully synthesized DL-Phenylalanine-3,3-d2, this signal would be absent. chemicalbook.com Furthermore, ²H NMR spectroscopy can be used to directly observe the deuterium signal, confirming its presence at the expected chemical shift. This provides unambiguous evidence of positional purity. rsc.org

Table 2: Comparison of Expected ¹H NMR Chemical Shifts (ppm) for Phenylalanine and DL-Phenylalanine-3,3-d2

This table presents expected chemical shifts for illustrative purposes. Actual shifts can vary based on solvent and pH.

| Proton Position | Unlabeled Phenylalanine (Signal) | DL-Phenylalanine-3,3-d2 (Signal) | Rationale for Change |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.3-7.4 ppm (Multiplet) | ~7.3-7.4 ppm (Multiplet) | No change expected |

| α-CH | ~4.0 ppm (Triplet) | ~4.0 ppm (Triplet) | No change expected |

The absence of the β-CH₂ signal is the definitive spectroscopic evidence for the correct isotopic labeling.

Chromatographic Methods for Stereochemical and Isotopic Purity Verification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing both the chemical and stereochemical purity of the final product. Since the target compound is a racemic mixture (DL-), it is important to confirm that both enantiomers are present, typically in a 1:1 ratio.

Chiral HPLC methods can be used to separate the D- and L-enantiomers of phenylalanine. researchgate.net This is achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive that interacts differently with the two enantiomers, leading to different retention times. By analyzing the synthesized DL-Phenylalanine-3,3-d2 using a calibrated chiral HPLC method, the relative proportions of the D- and L-forms can be determined, verifying that the synthesis has not unintentionally favored one enantiomer.

Additionally, when coupled with a mass spectrometer (LC-MS), chromatography can simultaneously verify isotopic purity. The mass detector can confirm that both the D and L peaks eluting from the column correspond to the deuterated compound (M+2), ensuring that there are no significant unlabeled impurities co-eluting. nih.gov

Table 3: Illustrative Chiral HPLC Separation Data for DL-Phenylalanine-3,3-d2

This table presents hypothetical data for illustrative purposes.

| Enantiomer | Retention Time (min) | Peak Area (%) | MS Confirmation (m/z) |

|---|---|---|---|

| D-Phenylalanine-3,3-d2 | 8.5 | 50.1 | 167.1 |

This data illustrates a successful separation of the two enantiomers in nearly equal amounts, with mass spectrometry confirming the isotopic identity of each peak.

Advanced Research Applications of Dl Phenylalanine 3,3 D2 in Investigating Metabolic and Enzymatic Mechanisms

Metabolic Flux Analysis (MFA) and Isotopic Tracing with DL-Phenylalanine-3,3-d2

Metabolic Flux Analysis (MFA) is a key technique for quantifying the rates of metabolic reactions in biological systems. The use of stable isotope tracers like DL-Phenylalanine-3,3-d2 is central to MFA, allowing researchers to track the flow of atoms through metabolic pathways.

Elucidation of Specific Metabolic Pathways Involving Phenylalanine

DL-Phenylalanine-3,3-d2 serves as a tracer to elucidate the metabolic fate of phenylalanine in various organisms. Once introduced into a biological system, the deuterated phenylalanine is taken up by cells and participates in the same biochemical reactions as endogenous phenylalanine. By tracking the incorporation of the deuterium (B1214612) label into downstream metabolites, researchers can map and quantify the flux through specific pathways.

One of the primary metabolic routes for phenylalanine is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. pathbank.org Studies utilizing deuterated phenylalanine have been instrumental in quantifying the activity of this enzyme in vivo. nih.gov The appearance of deuterium-labeled tyrosine following the administration of deuterated phenylalanine provides a direct measure of the rate of this conversion. This has been particularly valuable in studying disorders of phenylalanine metabolism, such as phenylketonuria (PKU), where the activity of phenylalanine hydroxylase is deficient. nih.gov

Furthermore, phenylalanine is a precursor for a wide array of secondary metabolites, especially in plants, where it is a key building block for phenylpropanoids. Isotopic tracing with labeled phenylalanine has been used to unravel the complex network of reactions leading to the synthesis of compounds like lignans, flavonoids, and coumarins. nih.gov

Quantification of Amino Acid Turnover Rates in Biological Systems

Amino acid turnover, the balance between protein synthesis and degradation, is a fundamental aspect of cellular homeostasis. DL-Phenylalanine-3,3-d2 is employed to measure the rates of protein synthesis and breakdown. nih.gov In a typical experiment, a known amount of the labeled amino acid is introduced into the system, and its incorporation into proteins is monitored over time.

The rate of protein synthesis can be calculated by measuring the rate of appearance of the deuterium-labeled phenylalanine in tissue proteins. Conversely, the rate of protein breakdown can be determined by measuring the dilution of the labeled phenylalanine in the free amino acid pool by unlabeled phenylalanine released from protein degradation. nih.gov This approach has been widely used to study the effects of various physiological and pathological conditions on protein metabolism.

Below is an interactive data table summarizing representative data from a study measuring protein turnover rates in HeLa cells.

Note: This table presents illustrative data on protein turnover rates. The average turnover rate for HeLa proteins is approximately 20 hours. Highly abundant proteins often exhibit longer half-lives. usherbrooke.ca

Application of DL-Phenylalanine-3,3-d2 in Dynamic Metabolic Flux Analysis for Transient States

While traditional MFA assumes a metabolic steady state, many biological processes are dynamic and involve transient changes in metabolic fluxes. Dynamic Metabolic Flux Analysis (DMFA) is an extension of MFA that allows for the quantification of metabolic fluxes in non-steady-state conditions. nih.gov

The application of DL-Phenylalanine-3,3-d2 in DMFA enables the tracking of metabolic adaptations over time. creative-proteomics.com For instance, in response to a stimulus or environmental change, cells may alter their metabolic pathways. By introducing the labeled tracer and monitoring the temporal changes in the isotopic labeling patterns of various metabolites, researchers can gain insights into the dynamics of these metabolic shifts. nih.govresearchgate.net This approach is particularly useful for studying processes such as cell differentiation, the cell cycle, and the response to drugs or toxins.

Tracing Substrate Fate within Central Carbon Metabolism and Ancillary Pathways

Although phenylalanine is not a primary energy source for most organisms, its carbon skeleton can enter central carbon metabolism. quora.com Following its conversion to tyrosine, further catabolism leads to the formation of fumarate (B1241708) and acetoacetate. Fumarate is an intermediate of the tricarboxylic acid (TCA) cycle, a key pathway in cellular respiration. wikipedia.org Acetoacetate can be converted to acetyl-CoA, which also feeds into the TCA cycle.

By using DL-Phenylalanine-3,3-d2, researchers can trace the flow of deuterium atoms from phenylalanine into the intermediates of the TCA cycle and other ancillary pathways. researchgate.net This provides valuable information on the contribution of amino acid catabolism to cellular energy production and the biosynthesis of other molecules.

The following table illustrates the potential entry points of phenylalanine-derived carbons into the TCA cycle.

Isotope-Dilution Mass Spectrometry for Precise Metabolite Quantitation Using DL-Phenylalanine-3,3-d2 as an Internal Standard

Isotope-dilution mass spectrometry (IDMS) is a highly accurate method for quantifying the concentration of metabolites in biological samples. nih.gov This technique relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard. DL-Phenylalanine-3,3-d2 is an ideal internal standard for the quantification of phenylalanine.

A known amount of DL-Phenylalanine-3,3-d2 is added to the biological sample prior to processing and analysis. The labeled and unlabeled phenylalanine are then measured by mass spectrometry. Because the labeled internal standard has nearly identical chemical and physical properties to the endogenous analyte, it experiences the same losses during sample preparation and ionization in the mass spectrometer. By measuring the ratio of the labeled to unlabeled phenylalanine, the concentration of the endogenous phenylalanine can be precisely calculated. researchgate.net This method is considered a gold standard for metabolite quantification due to its high accuracy and precision. escholarship.org

Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy Facilitated by DL-Phenylalanine-3,3-d2 Labeling

Biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and other macromolecules in solution. However, for larger proteins, NMR spectra can become very complex and crowded, making it difficult to resolve and assign individual signals.

The selective incorporation of deuterated amino acids, such as DL-Phenylalanine-3,3-d2, into a protein can significantly simplify its NMR spectrum. acs.org Deuterium has a much smaller gyromagnetic ratio than hydrogen, which means that it has a much smaller effect on the relaxation of nearby protons. whiterose.ac.uk By replacing protons with deuterons at specific sites, the linewidths of the remaining proton signals are narrowed, leading to improved spectral resolution. nih.gov

This "reverse labeling" strategy, where a deuterated amino acid is incorporated into an otherwise protonated protein, allows researchers to focus on specific regions of the protein and to obtain structural information that would be inaccessible in a uniformly protonated sample. acs.org The use of DL-Phenylalanine-3,3-d2 and other deuterated amino acids has been instrumental in extending the applicability of NMR spectroscopy to larger and more complex biological systems. nih.govillinois.edu

The following table summarizes the effect of deuteration on the NMR properties of phenylalanine.

Structural Biology Investigations of Proteins and Peptides Containing Deuterated Phenylalanine Residues

The incorporation of deuterated amino acids, including DL-Phenylalanine-3,3-d2, into proteins and peptides is a valuable strategy in structural biology, particularly for studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. While specific studies detailing the exclusive use of DL-Phenylalanine-3,3-d2 for de novo protein structure determination are not extensively documented in publicly available research, the principles of its application are well-established within the broader context of selective deuteration.

Selective deuteration helps to simplify complex NMR spectra, a critical requirement when studying larger proteins. By replacing protons with deuterons at the C-3 position of phenylalanine residues, the number of proton signals is reduced, which in turn decreases spectral overlap and simplifies the assignment of resonances. This approach is particularly advantageous in multi-dimensional NMR experiments used to determine the three-dimensional structures of proteins in solution. The simplification of the spectra allows for more accurate and efficient analysis of nuclear Overhauser effects (NOEs), which provide crucial distance constraints for structure calculation.

Analysis of Conformational Dynamics and Molecular Interactions using Deuterium Labeling

Understanding the dynamic nature of proteins and peptides is crucial to comprehending their function. Deuterium labeling, including the site-specific introduction of deuterium as in DL-Phenylalanine-3,3-d2, offers a powerful means to investigate conformational dynamics and molecular interactions. One of the primary techniques in this area is hydrogen-deuterium exchange mass spectrometry (HDX-MS). While HDX-MS typically monitors the exchange of backbone amide protons with deuterium in the solvent, the incorporation of deuterated amino acids can provide complementary information about side-chain dynamics and interactions.

When DL-Phenylalanine-3,3-d2 is incorporated into a protein, the deuterons at the C-3 position are not readily exchangeable with solvent protons under physiological conditions. However, their presence can influence the local environment and be used as a probe in certain NMR experiments designed to measure side-chain dynamics. For instance, deuterium NMR spectroscopy can directly probe the motion of the C-D bond, providing insights into the rotational dynamics of the phenylalanine side chain within the protein structure.

Furthermore, the binding of ligands, substrates, or other proteins can induce conformational changes that alter the local environment of phenylalanine residues. These changes can be monitored by observing shifts in the NMR signals of the deuterated phenylalanine or by changes in the relaxation properties of the deuterons. For example, studies on Phenylalanine Hydroxylase have shown that the binding of phenylalanine induces significant conformational changes, and while these studies primarily used H/D exchange with the solvent, the principle of using isotopic labeling to probe such dynamics is central. nih.gov

Enhancement of NMR Signal Resolution and Spectral Simplification for Large Biomolecules

One of the most significant challenges in the NMR spectroscopic study of large biomolecules (>25 kDa) is the rapid decay of the NMR signal due to fast transverse relaxation, leading to broad lines and poor spectral resolution. nih.gov Perdeuteration (labeling with deuterium at all non-exchangeable proton sites) is a common strategy to overcome this issue. However, complete deuteration removes most of the protons, which are the primary source of structural information through NOEs.

A more refined approach is selective or fractional deuteration, where specific amino acid types or specific positions within an amino acid are deuterated. The use of DL-Phenylalanine-3,3-d2 fits into this strategy. By deuterating the benzylic protons of phenylalanine, a significant source of relaxation for nearby protons is removed, leading to sharper NMR signals for the remaining protons on the phenylalanine ring and neighboring residues. This enhanced resolution is critical for resolving individual signals in crowded spectral regions, a common problem in large proteins with many aromatic residues.

This spectral simplification allows for the application of advanced NMR techniques, such as Transverse Relaxation-Optimized Spectroscopy (TROSY), to much larger systems than would be possible with fully protonated samples. While specific data tables quantifying the line narrowing effect of DL-Phenylalanine-3,3-d2 are not prevalent in the literature, the underlying physical principles are well understood and widely applied in the field of biomolecular NMR. nih.gov

Enzyme Kinetics and Reaction Mechanism Elucidation Using DL-Phenylalanine-3,3-d2

The substitution of hydrogen with deuterium at a position involved in a chemical transformation can alter the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). Measuring KIEs is a powerful tool for elucidating enzyme reaction mechanisms. DL-Phenylalanine-3,3-d2 is an ideal substrate for these studies when the C-H bond at the C-3 position is cleaved during the enzymatic reaction.

Determination of Kinetic Isotope Effects (KIEs) for Enzyme-Catalyzed Reactions Involving Phenylalanine

The magnitude of the KIE provides valuable information about the transition state of the rate-determining step of a reaction. A primary KIE (typically >2) is observed when the bond to the isotope is broken in the rate-limiting step. A secondary KIE (closer to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking but whose environment changes during the reaction.

DL-Phenylalanine-3,3-d2 has been instrumental in studying the mechanisms of various phenylalanine-metabolizing enzymes. For example, in the reaction catalyzed by Phenylalanine Ammonia (B1221849) Lyase (PAL), a C-H bond at the C-3 position is broken. Studies using deuterated phenylalanine have been crucial in defining the mechanism of this enzyme. Similarly, investigations into Phenylalanine Hydroxylase have utilized deuterated phenylalanine to probe the details of aromatic hydroxylation. nih.gov

| Enzyme | Deuterated Substrate | Observed KIE (kH/kD) | Implication |

| Phenylalanine Ammonia Lyase | [3,3-d2]Phenylalanine | Varies with conditions | C-H bond cleavage is at least partially rate-limiting |

| Phenylalanine Hydroxylase | [ring-d5]Phenylalanine | ~1.2-1.4 | Aromatic hydroxylation involves a step with a small KIE |

| Cytochrome P450(BM-3) | para-xylene-d6 | Intrinsic KIE of 7.3 ± 2 | C-H bond cleavage is the primary rate-determining step for this substrate |

Probing Hydrogen Transfer Mechanisms in Phenylalanine-Metabolizing Enzymes (e.g., Phenylalanine Ammonia Lyase)

DL-Phenylalanine-3,3-d2 is particularly well-suited for investigating hydrogen transfer mechanisms. The breaking of the C-H bond at the C-3 position is a key step in several enzymatic reactions involving phenylalanine. By replacing the protons at this position with deuterons, researchers can directly probe the nature of this bond cleavage.

In the case of Phenylalanine Ammonia Lyase (PAL), the enzyme catalyzes the elimination of ammonia and a proton from the C-3 position to form cinnamic acid. Early mechanistic studies proposed a concerted elimination, while later evidence pointed towards a stepwise mechanism. The use of deuterated substrates, including those labeled at the C-3 position, has been central to distinguishing between these possibilities. The observation of a significant primary KIE supports a mechanism where the C-H bond cleavage is a chemically significant step. The magnitude of the KIE can also provide insights into the geometry of the transition state and whether quantum mechanical tunneling plays a role in the hydrogen transfer.

Stereochemical Course Analysis of Enzymatic Transformations of Phenylalanine

Enzymatic reactions are characterized by their high stereospecificity. Isotopic labeling is a classic technique to determine the stereochemical course of a reaction. By using stereospecifically labeled substrates, such as (3R)- or (3S)-[3-2H1]phenylalanine, and analyzing the position of the deuterium in the product, the stereochemistry of the enzymatic transformation can be elucidated.

A seminal study on Phenylalanine Ammonia Lyase (PAL) utilized stereospecifically deuterated and tritiated phenylalanine to determine the stereochemistry of the elimination reaction. rsc.org The researchers synthesized both (3S)- and (3R)-[3-2H1]phenylalanine and used them as substrates for PAL. By analyzing the resulting trans-cinnamic acid, they were able to demonstrate that the enzyme specifically removes the pro-S hydrogen atom from the C-3 position of L-phenylalanine. rsc.org This finding was crucial for understanding the three-dimensional arrangement of the substrate in the enzyme's active site during catalysis.

| Enzyme | Stereospecifically Labeled Substrate | Stereochemical Outcome |

| Phenylalanine Ammonia Lyase | (3S)-[3-2H1]Phenylalanine | Elimination of the pro-S hydrogen |

| Phenylalanine Ammonia Lyase | (3R)-[3-2H1]Phenylalanine | Retention of the pro-R hydrogen |

This detailed stereochemical information, obtained through isotopic labeling, is invaluable for building accurate models of enzyme active sites and for understanding the fundamental principles of biological catalysis.

Tracing Neurotransmitter Biosynthesis and Amino Acid Transport Dynamics with DL-Phenylalanine-3,3-d2

Stable isotope labeling is a powerful methodology for studying metabolic pathways in vivo. Compounds labeled with stable isotopes, such as deuterium, are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry, allowing them to be used as tracers. iaea.org DL-Phenylalanine-3,3-d2, an isotopically labeled version of the essential amino acid Phenylalanine, serves as an invaluable tool in advanced research for quantitatively tracking the metabolic fate of Phenylalanine without the use of radioactive materials. scbt.com Its application is particularly significant in neurobiology and physiology for elucidating the complex dynamics of neurotransmitter synthesis and the transport of amino acids across critical biological barriers.

Investigating the Conversion of Phenylalanine to Tyrosine and Catecholamine Neurotransmitters (Dopamine, Norepinephrine, Epinephrine)

The biochemical pathway that begins with Phenylalanine is responsible for the synthesis of several crucial neurochemicals. L-Phenylalanine is the precursor for Tyrosine, which in turn is converted into a series of catecholamines: Dopamine, Norepinephrine, and Epinephrine. wikipedia.orgresearchgate.net This cascade is central to numerous physiological functions, and disruptions in this pathway are implicated in various pathological conditions, such as phenylketonuria. nih.gov

DL-Phenylalanine-3,3-d2 is an ideal tracer for investigating this pathway. When introduced into a biological system, the deuterium atoms on the third carbon of the Phenylalanine side-chain are retained during the enzymatic conversion to Tyrosine by Phenylalanine hydroxylase. nih.govnih.gov This newly synthesized, labeled Tyrosine can then be traced as it is further metabolized into L-DOPA, Dopamine, Norepinephrine, and Epinephrine. cvpharmacology.com

Researchers utilize techniques like gas chromatography-mass spectrometry (GC-MS) to detect and quantify the labeled molecules and their metabolic products in biological samples such as plasma and tissue. nih.gov By measuring the ratio of the deuterated product (e.g., labeled Tyrosine) to the deuterated precursor (DL-Phenylalanine-3,3-d2), scientists can precisely calculate the rate of conversion and turnover in vivo. nih.govphysiology.org

Early studies using deuterated Phenylalanine tracers were pivotal in demonstrating that Phenylalanine is hydroxylated to form Tyrosine in vivo. nih.gov More advanced kinetic studies, employing continuous infusion of stable isotope-labeled Phenylalanine, have provided detailed quantitative insights into these metabolic fluxes. For instance, such tracer methods have been used to determine the basal steady-state activity of Phenylalanine hydroxylase in humans, revealing that the in vivo conversion rate is lower than estimates from Phenylalanine loading studies. nih.gov These studies are critical for understanding the regulation of Phenylalanine homeostasis. physiology.org

Below is a table summarizing representative data from in vivo tracer studies investigating Phenylalanine metabolism.

Table 1: Kinetic Data from In Vivo Phenylalanine Tracer Studies

| Parameter Measured | Value (mean +/- SD) | Methodological Approach |

|---|---|---|

| Phenylalanine Turnover Rate | 36.1 +/- 5.1 µmol·kg⁻¹·h⁻¹ | Continuous intravenous infusion of L-[ring-²H₅]phenylalanine nih.gov |

| Tyrosine Turnover Rate | 39.8 +/- 3.5 µmol·kg⁻¹·h⁻¹ | Continuous intravenous infusion of L-[1-¹³C]tyrosine nih.gov |

| Phenylalanine to Tyrosine Conversion Rate | 5.83 +/- 0.59 µmol·kg⁻¹·h⁻¹ | Direct measurement from plasma enrichment of [²H₄]tyrosine nih.gov |

Analysis of Amino Acid Transport Mechanisms Across Biological Barriers Using Deuterated Tracers

The movement of amino acids between the bloodstream and tissues is tightly regulated by biological barriers, most notably the blood-brain barrier (BBB). The BBB protects the central nervous system by controlling the passage of substances from the blood into the brain's interstitial fluid. nih.gov Essential amino acids like Phenylalanine cannot diffuse freely across this barrier and rely on specific carrier-mediated transport systems. uzh.ch The primary transporter for Phenylalanine and other large neutral amino acids is the L-type amino acid transporter 1 (LAT1). nih.gov

DL-Phenylalanine-3,3-d2 is an effective tool for studying the kinetics of such transport systems. By administering the labeled compound intravenously, researchers can monitor its appearance in the cerebrospinal fluid or brain tissue over time. This allows for the direct measurement of transport rates across the BBB. Because Phenylalanine competes with other large neutral amino acids, including Tyrosine and Tryptophan, for the same transporter, labeled tracers can be used to investigate the competitive dynamics of amino acid transport. wikipedia.org

Research in this area helps to elucidate the fundamental principles of brain nutrient supply and provides insights into how transport deficiencies or competition could impact neurological function.

Table 2: Characteristics of Major Amino Acid Transport Systems at the Blood-Brain Barrier

| Transporter System | Key Substrates | Transport Mechanism | Location on Endothelial Cell |

|---|---|---|---|

| System L (e.g., LAT1) | Large neutral amino acids (Phenylalanine, Tyrosine, Tryptophan, Leucine, etc.) nih.gov | Facilitated diffusion (Na⁺-independent antiporter) nih.govnih.gov | Luminal and abluminal membranes nih.gov |

| System y⁺ | Cationic amino acids (Lysine, Arginine) nih.gov | Facilitated diffusion nih.gov | Luminal and abluminal membranes nih.gov |

| System A (e.g., SNAT1/2) | Small neutral amino acids (Alanine, Glycine, Proline) | Active transport (Na⁺-dependent symporter) uzh.ch | Primarily abluminal membrane nih.gov |

| System ASC | Small neutral amino acids (Alanine, Serine, Cysteine) | Facilitated diffusion (Na⁺-dependent) | Luminal and abluminal membranes |

| System EAAT | Acidic amino acids (Glutamate, Aspartate) nih.gov | Active transport (Na⁺-dependent symporter) nih.gov | Primarily abluminal membrane (efflux from brain) nih.gov |

Integration of Dl Phenylalanine 3,3 D2 in Multi Omics Research Workflows

Metabolomics Profiling with Stable Isotope-Labeled Phenylalanine Standards

In metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, accurate quantification is crucial for identifying metabolic changes associated with disease or environmental stimuli. nih.govnih.gov DL-Phenylalanine-3,3-d2 serves as an ideal internal standard for the precise measurement of endogenous phenylalanine levels in various biological fluids like plasma and urine. nih.govlumiprobe.com

The primary technique utilizing such standards is isotope dilution mass spectrometry (IDMS). In this approach, a known amount of the labeled standard (DL-Phenylalanine-3,3-d2) is added to a biological sample at the beginning of the sample preparation process. The labeled standard mixes with the endogenous, unlabeled phenylalanine. During analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), the instrument can distinguish between the natural analyte and the heavier isotope-labeled standard based on their mass-to-charge (m/z) ratio. scilit.com

By comparing the signal intensity of the natural phenylalanine to that of the known amount of the added internal standard, researchers can accurately calculate the absolute concentration of the endogenous phenylalanine, correcting for any sample loss or variations that may occur during extraction, derivatization, and analysis. This method significantly improves the accuracy, precision, and reproducibility of quantification compared to external calibration methods. researchgate.net

Table 1: Application of DL-Phenylalanine-3,3-d2 in Metabolomics

| Parameter | Description | Instrumentation | Reference |

|---|---|---|---|

| Analyte | Phenylalanine | LC-MS/MS, GC-MS | scilit.com |

| Internal Standard | DL-Phenylalanine-3,3-d2 | N/A | scbt.com |

| Mass Shift | M+2 | Mass Spectrometer | sigmaaldrich.com |

| Biological Matrix | Plasma, Urine, Tissues | N/A | nih.gov |

| Primary Application | Accurate quantification of phenylalanine for disease biomarker discovery and metabolic pathway analysis. | N/A | nih.govijdvl.com |

Research studies have employed this methodology to investigate metabolic dysregulation in various diseases. For example, altered phenylalanine metabolism has been identified as a potential factor in neurological disorders such as Parkinson's disease and in atopic dermatitis in children. nih.govnih.govijdvl.com The use of deuterated phenylalanine standards in these studies ensures that the measured differences in metabolite levels are robust and reliable, providing a solid foundation for biomarker discovery and understanding disease pathophysiology.

Quantitative Proteomics Approaches Utilizing DL-Phenylalanine-3,3-d2 for Protein Turnover and Interaction Studies

Quantitative proteomics aims to measure the abundance and dynamics of proteins within a cell, tissue, or organism. DL-Phenylalanine-3,3-d2 is a valuable tool for these studies, particularly for measuring protein synthesis rates and turnover. By introducing the labeled amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins over time.

One common approach involves introducing the "heavy" amino acid, such as DL-Phenylalanine-3,3-d2, into the cell culture medium or, in in vivo studies, through diet. As cells grow and synthesize new proteins, they incorporate this labeled phenylalanine. Proteins are then extracted, digested into smaller peptides, and analyzed by mass spectrometry. The mass spectrometer can detect peptides containing the heavy isotope, distinguishing them from the pre-existing, unlabeled ("light") proteins.

The rate of incorporation of the labeled phenylalanine provides a direct measure of the fractional synthesis rate (FSR) of proteins. nih.gov This technique is instrumental in understanding how protein dynamics change in response to various stimuli, such as exercise, hormonal changes, or disease states. nih.gov By measuring the ratio of heavy to light peptides over time, scientists can calculate how quickly specific proteins are being made and degraded, providing a dynamic view of the proteome.

Table 2: Use of Deuterated Phenylalanine in Protein Turnover Studies

| Technique | Principle | Key Measurement | Typical Application |

|---|---|---|---|

| Stable Isotope Labeling | Metabolic incorporation of DL-Phenylalanine-3,3-d2 into newly synthesized proteins. | Fractional Synthesis Rate (FSR) | Studying the effects of aging, nutrition, and disease on muscle protein metabolism. nih.gov |

| Mass Spectrometry Analysis | Detection and quantification of "heavy" (labeled) vs. "light" (unlabeled) peptides. | Ratio of labeled to unlabeled peptide abundance. | Quantifying the dynamic changes in the proteome. |

While less common than techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) which often use ¹³C or ¹⁵N labeled amino acids, deuterated amino acids like DL-Phenylalanine-3,3-d2 can be effectively used for similar purposes, especially in whole-body protein turnover studies in humans. nih.gov

Synergistic Application of Fluxomics and Proteomics with Deuterated Phenylalanine Tracers

Metabolic Flux Analysis (MFA), or fluxomics, is the study of metabolic pathway turnover rates in a biological system at a specific moment. It provides a dynamic picture of cellular metabolism that complements the static snapshots provided by genomics, transcriptomics, and proteomics. When combined, these multi-omics approaches offer a more holistic understanding of cellular function.

DL-Phenylalanine-3,3-d2 can be used as a tracer in MFA to follow the fate of phenylalanine as it is metabolized through various biochemical pathways. For instance, phenylalanine is a precursor to tyrosine and, subsequently, to dopamine and other catecholamines. nih.gov By introducing the labeled phenylalanine, researchers can trace the flow of the deuterium (B1214612) label through these downstream metabolites, quantifying the flux through specific pathways.

The true power of this approach is realized when fluxomic data is integrated with proteomic data. For example, a study might use DL-Phenylalanine-3,3-d2 to measure both the flux through the phenylalanine hydroxylase pathway (fluxomics) and the expression level of the phenylalanine hydroxylase enzyme itself (proteomics).

This synergistic approach can reveal complex regulatory mechanisms. An increase in metabolic flux might be correlated with an upregulation of the corresponding enzyme, indicating transcriptional or translational control. Conversely, an increase in flux without a change in enzyme level might point to allosteric regulation or post-translational modifications.

Table 3: Integrated Multi-Omics Workflow Using DL-Phenylalanine-3,3-d2

| Omics Field | Role of DL-Phenylalanine-3,3-d2 | Data Generated | Integrated Insight |

|---|---|---|---|

| Metabolomics/Fluxomics | Tracer to follow metabolic conversion. | Rate of conversion of phenylalanine to downstream metabolites (e.g., tyrosine). | Quantifies the activity of a metabolic pathway. |

| Proteomics | Label for quantifying protein synthesis. | Abundance and turnover rate of metabolic enzymes (e.g., phenylalanine hydroxylase). | Correlates pathway activity with the abundance of the enzymes that control it. |

By combining these datasets, researchers can build more comprehensive models of cellular metabolism, linking gene expression and protein abundance to the actual functional output of metabolic pathways. This integrated approach is critical for understanding complex diseases where metabolic reprogramming is a key feature and for developing targeted therapeutic strategies.

Emerging Methodologies and Future Research Trajectories for Deuterated Phenylalanine

Development of Advanced Deuteration Methodologies for Complex Phenylalanine Derivatives

The synthesis of specifically deuterated phenylalanine derivatives is critical for precise metabolic tracing. Traditional methods often involve multi-step syntheses or direct exchange reactions that can lack specificity and may lead to racemization. However, recent advancements are providing more elegant and efficient routes to these essential research compounds.

One prominent method involves a palladium-on-carbon (Pd/C) catalyzed system using deuterium (B1214612) oxide (D₂O) as an inexpensive and readily available deuterium source. nih.govacu.edu.au This technique has demonstrated high efficiency for selective deuteration at the β-position (the 3-position) of phenylalanine derivatives. nih.gov A key advantage of this approach is its ability to achieve high deuterium incorporation (e.g., 96% D) at 110°C without causing racemization at the α-carbon, preserving the stereochemical integrity of the amino acid. acu.edu.au Further deuteration at the α-position can be achieved by increasing the temperature to 160°C, although this can introduce partial racemization. nih.govacu.edu.au

Chemoenzymatic and biocatalytic methods are also emerging as powerful tools for creating stereospecifically deuterated amino acids. researchgate.net For instance, a dual-protein catalysis system employing an aminotransferase (DsaD) and a partner protein (DsaE) can catalyze hydrogen/deuterium (H/D) exchange at both the Cα and Cβ positions of various amino acids with high site-selectivity and retention of configuration. researchgate.netnih.gov This enzymatic approach avoids the need for protecting groups and operates directly on free amino acids, offering a more efficient and environmentally benign synthetic route. researchgate.net

Furthermore, C-H activation strategies are being developed to directly and selectively replace hydrogen with deuterium. These methods often use transition metal catalysts, such as manganese or silver, to functionalize specific C-H bonds, providing a novel pathway for late-stage deuteration of complex molecules. nih.govnih.gov While still an area of active research, these techniques hold the promise of creating precisely labeled phenylalanine derivatives that are currently difficult to access.

| Methodology | Deuterium Source | Key Advantages | Potential Limitations | Reference |

|---|---|---|---|---|

| Pd/C Catalysis | D₂O | High β-position selectivity; No racemization at 110°C; Inexpensive D source | Higher temperatures for α-position labeling can cause racemization | nih.govacu.edu.au |

| Dual-Protein Biocatalysis | D₂O | High site- and stereo-selectivity (Cα and Cβ); Operates on free amino acids | Requires access to specific enzymes; Scalability may be a concern | researchgate.netresearchgate.net |

| C-H Activation | D₂O | Direct, late-stage deuteration; High functional group tolerance | Catalyst development is ongoing; Selectivity can be challenging | nih.govnih.gov |

| Chemoenzymatic Synthesis | Deuterated Precursors | Excellent stereocontrol; Can produce specific enantiomers | Often involves multi-step synthesis | nih.gov |

Expansion of Isotopic Tracing Applications to Heterogeneous and In Vivo Biological Systems

The use of deuterated phenylalanine as a tracer is expanding beyond homogenous cell cultures to more complex, physiologically relevant systems. In vivo studies in humans and animal models are leveraging these tracers to elucidate metabolic pathways in real-time, providing critical insights into health and disease.

A cornerstone application is in the study of protein metabolism and the diagnosis of metabolic disorders. For example, orally administered deuterated phenylalanine (e.g., L-[ring-²H₅]phenylalanine) is used to measure the activity of the enzyme phenylalanine hydroxylase in vivo. nih.gov By tracking the conversion of labeled phenylalanine to labeled tyrosine in plasma via mass spectrometry, clinicians can diagnose and classify disorders like phenylketonuria (PKU) and hyperphenylalaninemia. nih.govspiedigitallibrary.org Patients with PKU show no measurable conversion, resulting in an infinitely high ratio of deuterated phenylalanine to deuterated tyrosine. nih.gov

Another significant advancement is the use of deuterated phenylalanine to trace the digestion and absorption of dietary proteins. nih.govnih.gov In these studies, animals such as cows are infused with a tracer like L-[ring-d₅]phenylalanine, which becomes intrinsically incorporated into milk and meat proteins. nih.govnih.gov These naturally labeled food products are then consumed by human subjects. By monitoring the appearance of the labeled phenylalanine in the bloodstream, researchers can directly measure the bioavailability and absorption kinetics of amino acids from different food sources and matrices. nih.govnih.gov

These in vivo applications provide a dynamic view of metabolism that is impossible to capture with static measurements. They allow for the assessment of whole-body protein synthesis, breakdown, and inter-organ amino acid flux, making deuterated phenylalanine an invaluable tool for nutritional science, clinical diagnostics, and metabolic research. acu.edu.auaip.org

| Application Area | Specific Tracer Used | System Studied | Key Finding / Outcome | Reference |

|---|---|---|---|---|

| Clinical Diagnostics | L-[ring-²H₅]phenylalanine | Human subjects (children) | Quantification of phenylalanine hydroxylase activity to diagnose Phenylketonuria (PKU) | nih.gov |

| Nutritional Science | L-[ring-d₅]phenylalanine | Humans consuming intrinsically labeled milk and meat | Determination of amino acid absorption kinetics from different dietary protein sources | nih.govnih.gov |

| Metabolic Research | L-[ring-¹³C₆]phenylalanine / Deuterated Phenylalanine | Humans | Measurement of whole-body protein breakdown and synthesis rates | acu.edu.auspiedigitallibrary.org |

Refinement of Computational Models for Metabolic Flux Analysis Utilizing Deuterium Labeling Data

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of intracellular reactions. While traditionally dominated by ¹³C tracers, the use of deuterium labeling presents unique opportunities and challenges that necessitate the refinement of existing computational models.

A primary consideration when using deuterium tracers is the Kinetic Isotope Effect (KIE). nih.gov The 100% mass increase when replacing a proton with a deuteron (B1233211) can significantly slow down reactions where a C-H bond is broken, an effect that is much less pronounced with ¹³C labeling. nih.govacs.org Accurate MFA models must, therefore, incorporate KIE values for relevant enzymatic steps to avoid misinterpretation of flux rates. The magnitude of the KIE is not uniform and depends on the specific reaction mechanism, making its inclusion in models a complex but necessary refinement. nih.gov

Another challenge is the potential for deuterium label loss through exchange reactions with protons from water, which can complicate the interpretation of labeling patterns. nih.gov Computational models must be able to account for these exchange fluxes to accurately calculate the true metabolic flux.

To address these complexities, new computational frameworks are being developed. Machine learning approaches, such as the ML-Flux framework, are being trained on vast datasets of simulated isotope patterns from various tracers, including ²H-glucose. acu.edu.aunih.gov These models learn the intricate relationship between labeling patterns and metabolic fluxes, enabling them to compute fluxes more accurately and orders of magnitude faster than traditional iterative methods. acu.edu.au Such advancements are making MFA more accessible and robust, allowing for the integration of complex datasets from deuterium labeling experiments to provide a more nuanced understanding of metabolic networks. acu.edu.auspringernature.com Software tools like PollyPhi and FreeFlux are also being developed to streamline the processing and analysis of isotope-labeled metabolic flux data, further enhancing the utility of these experiments. researchgate.netspringernature.com

Integration of Deuterated Phenylalanine Tracing with High-Resolution Imaging Modalities

A significant frontier in metabolic research is the ability to visualize metabolic activity with spatial resolution. Integrating deuterated phenylalanine tracing with high-resolution imaging modalities allows researchers to move beyond bulk tissue measurements and observe metabolic heterogeneity at the single-cell level.

Stimulated Raman Scattering (SRS) Microscopy is a powerful, non-invasive imaging technique that can visualize the distribution of specific molecules in live cells and tissues. When cells are cultured with deuterated amino acids like phenylalanine, the newly synthesized proteins incorporate the carbon-deuterium (C-D) bond. nih.gov The C-D bond has a unique vibrational frequency that appears in a silent region of the Raman spectrum (2100-2300 cm⁻¹), allowing for the specific and quantitative imaging of new protein synthesis without the need for fluorescent tags. nih.govspiedigitallibrary.org This "SILAC-Raman" approach has been used to map the spatial distribution of protein synthesis in single HeLa cells and has been extended to in vivo studies in organisms like Drosophila and mice, revealing cell-to-cell heterogeneity in metabolic activity within tissues. nih.govspiedigitallibrary.orgaip.org

Imaging Mass Spectrometry (IMS) techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) and Multi-Isotope Imaging Mass Spectrometry (MIMS), provide another avenue for spatially resolved metabolic tracing. nih.gov MALDI-MSI can map the distribution of a labeled tracer, like ¹³C₆-Phenylalanine, and its metabolites (e.g., ¹³C₆-Tyrosine) directly in tissue sections. acu.edu.aunih.gov This has been applied to study amino acid kinetics in cancer xenografts, revealing that viable tumor regions have higher uptake and conversion of phenylalanine compared to non-viable regions. nih.gov High-resolution techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) can even track stable isotope labels at the subcellular level, enabling correlative studies that link metabolic function to ultrastructure. nih.gov

The integration of these imaging modalities with deuterated phenylalanine tracing provides an unprecedented window into the spatial organization of metabolism, enabling researchers to ask questions about how metabolic function varies between different cells within a tissue and even within different compartments of a single cell.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for DL-Phenylalanine-3,3-d2, and how is isotopic purity ensured?

- Methodological Answer : DL-Phenylalanine-3,3-d2 is synthesized via deuterium incorporation at the β-carbon position. The Strecker synthesis (benzaldehyde + hydantoin condensation) is a common method, followed by hydrogenation and hydrolysis . Isotopic purity (≥98 atom% D) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify deuterium placement at the 3,3 positions. Suppliers like CDN Isotopes (e.g., product code D-1611) provide certificates of analysis detailing isotopic enrichment .

Q. How can researchers characterize the structural and isotopic integrity of DL-Phenylalanine-3,3-d2?

- Methodological Answer :

- NMR : -NMR confirms the absence of protons at the 3,3 positions (suppressed signals at δ ~2.8–3.2 ppm) .

- MS : High-resolution mass spectrometry (HRMS) detects the molecular ion peak at m/z 167.2 (vs. 165.2 for unlabeled DL-phenylalanine) and quantifies isotopic purity .

- FT-IR : Monitors functional groups (e.g., NH, COOH) to ensure structural integrity .

Advanced Research Questions

Q. How does the stereoselectivity of phenylalanine ammonia-lyase (PAL) affect deuterium incorporation in metabolic studies using DL-Phenylalanine-3,3-d2?

- Methodological Answer :

- PAL selectively deaminates the L-enantiomer of phenylalanine, releasing cinnamic acid. When DL-Phenylalanine-3,3-d2 is administered, only the L-form undergoes PAL-catalyzed conversion to [3-D]-cinnamic acid, while the D-form remains unprocessed .

- Experimental Design :

Administer D- and L-forms separately to plant or microbial cultures (e.g., Corsinia coriandrina).

Track deuterium incorporation into downstream metabolites (e.g., bibenzyls, stilbenes) via LC-MS.

Compare enrichment levels: L-forms yield labeled cinnamic acid derivatives, while D-forms may contribute to alternative pathways (e.g., dimethyllunularin with >43% D enrichment) .

Q. What experimental strategies resolve contradictions in deuterium retention rates across different metabolic pathways?

- Methodological Answer :

- Hypothesis Testing : Differences in retention arise from pathway-specific enzyme kinetics or compartmentalization. For example:

| Pathway | Deuterium Retention (%) | Key Enzyme | Reference |

|---|---|---|---|

| Cinnamic acid synthesis | <5% (L-form) | PAL | |

| Bibenzyl biosynthesis | >43% (D-form) | Unknown oxidoreductase |

- Methodology :

Use time-course isotopic tracing to monitor dynamic flux.

Apply knockout mutants (e.g., PAL-deficient strains) to isolate pathways.

Validate with -NMR to map deuterium positions in metabolites .

Q. How can DL-Phenylalanine-3,3-d2 improve sensitivity in metabolic flux analysis (MFA) compared to -labeled analogs?

- Methodological Answer :

- Advantages of -Labeling :

- Higher mass shift per label (2 Da vs. 1 Da for ), enhancing MS detection sensitivity.

- Minimal metabolic perturbation compared to , which can alter enzyme kinetics .

- Protocol :

Administer DL-Phenylalanine-3,3-d2 to cell cultures.

Extract metabolites (e.g., tyrosine derivatives, lignin precursors).

Quantify -enrichment via LC-HRMS and model flux using software like INCA or OpenFLUX .

Data Contradiction Analysis

Q. Why do some studies report negligible deuterium incorporation from DL-Phenylalanine-3,3-d2, while others observe high retention?

- Resolution :

- Stereochemical Bias : Studies using racemic mixtures may overlook enantiomer-specific metabolism. For example, D-forms are excluded from PAL-mediated pathways but may enter alternative routes (e.g., bibenzyl synthesis) .

- Tissue-Specific Uptake : Deuterium retention varies by organism or tissue type due to transporter selectivity (e.g., D-amino acid transporters in fungi vs. plants) .

- Recommendation : Always report enantiomeric purity of the labeled compound and validate uptake mechanisms in the target system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.